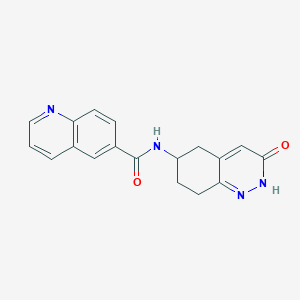

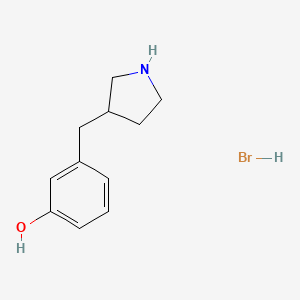

![molecular formula C21H19N3O2S B2949990 N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide CAS No. 1049422-85-6](/img/structure/B2949990.png)

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide” is a chemical compound that belongs to the class of imidazo[2,1-b]thiadiazoles . These compounds have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A method was developed for the synthesis of 2,6-disubstituted-imidazo[2,1-b][1,3,4]thiadiazoles under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . All reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of this compound can be characterized by techniques such as IR, NMR, and Mass spectroscopy . For instance, the 1H NMR spectrum of a similar compound showed signals corresponding to the aromatic protons and the methyl group .Chemical Reactions Analysis

The chemical reactivity of this compound can be evaluated using density functional theory (DFT) analysis. This involves calculating the frontier orbital energy of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. For example, it is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Mecanismo De Acción

Target of Action

The primary targets of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide are likely to be the Epidermal Growth Factor Receptor (EGFR) and Raf kinases . EGFR is a primary tumor marker in many cancer types, including breast, lung, colon, bladder, liver, cervical, prostate, and ovarian cancers . Raf kinases are part of the Ras/Raf/MEK/ERK pathway, which regulates cell division and survival .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition can lead to a decrease in the proliferation of cancer cells, as these targets are often overexpressed or hyperactivated in various types of cancer . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The compound affects the Ras/Raf/MEK/ERK pathway by inhibiting Raf kinases . This pathway is crucial for cell division and survival, and its dysregulation is often associated with cancer. By inhibiting Raf kinases, the compound can potentially disrupt this pathway, leading to reduced proliferation of cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include reduced proliferation of cancer cells due to the inhibition of key targets like EGFR and Raf kinases . This could potentially lead to a decrease in tumor growth in various types of cancer where these targets play a significant role .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide in lab experiments is its specificity towards CK2. This compound has been found to selectively inhibit the activity of CK2 without affecting other protein kinases. This specificity makes this compound a valuable tool in studying the role of CK2 in cancer and other diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may affect its bioavailability and efficacy.

Direcciones Futuras

There are several future directions for the study of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide. One direction is to investigate the potential use of this compound in combination with other anticancer drugs. Studies have shown that combining this compound with other drugs, such as cisplatin and doxorubicin, can enhance its anticancer activity. Another direction is to investigate the potential use of this compound in other diseases, such as inflammation and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in clinical settings.

Métodos De Síntesis

The synthesis of N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide involves the condensation reaction of 2-amino-4-methoxybenzyl alcohol and 2-bromo-N-methyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide. This reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.

Aplicaciones Científicas De Investigación

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b]thiazole-3-carboxamide has been found to have potential use in scientific research, particularly in the field of cancer research. Studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Propiedades

IUPAC Name |

N-benzyl-6-(4-methoxyphenyl)-N-methylimidazo[2,1-b][1,3]thiazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-23(12-15-6-4-3-5-7-15)20(25)19-14-27-21-22-18(13-24(19)21)16-8-10-17(26-2)11-9-16/h3-11,13-14H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFHOUCXNOWKJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)

![2-({2-[(4-Methoxybenzoyl)amino]acetyl}amino)ethyl 2-fluorobenzenecarboxylate](/img/structure/B2949913.png)

![N-(4-chlorophenyl)-2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2949915.png)

![N-(4-methylphenyl)-2-[7-(morpholin-4-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2949916.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2949919.png)

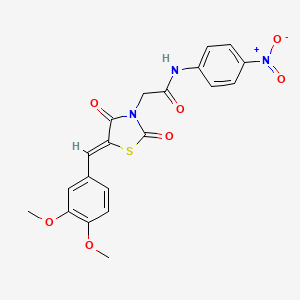

![N-(5-methyl-1,2-oxazol-3-yl)-3-[(5E)-5-[3-[3-[(5-methyl-1,2-oxazol-3-yl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2949925.png)

![2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2949929.png)

![2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2949930.png)